Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)butanoate
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Overview
Description
Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)butanoate is a complex organic compound that belongs to the class of indolizine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)butanoate typically involves multiple steps, including the formation of the indolizine core and the subsequent functionalization to introduce the spiro and ester groups. One common approach is the radical cyclization/cross-coupling method, which efficiently constructs the indolizine ring with high atom- and step-economy .
Industrial Production Methods
Industrial production of such complex molecules often relies on optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)butanoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at the indolizine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)butanoate involves its interaction with specific molecular targets and pathways. The indolizine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The spiro and ester groups may also contribute to the compound’s overall activity by influencing its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Indolizine Derivatives: Compounds with similar indolizine cores but different functional groups.
Spiro Compounds: Molecules with spiro structures that exhibit unique chemical and biological properties
Uniqueness
Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2’-[1,3]dioxolan]-7-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the spiro[indolizine-1,2’-[1,3]dioxolan] moiety sets it apart from other indolizine derivatives, providing unique structural and functional attributes .
Biological Activity
Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)butanoate is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activities, synthesis methods, and potential therapeutic applications.
Compound Overview
- Molecular Formula : C19H26N2O6
- Molecular Weight : 378.43 g/mol
- CAS Number : 127452-30-6
- Structure : The compound features a spiro structure with an indolizine moiety and a dioxolane ring, which contributes to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Spiro Structure : Utilizing carbonyl groups and nitrogen functionalities.
- Acetamidomethyl Substitution : Introducing the acetamidomethyl group to enhance biological activity.
- Purification : Employing techniques such as chromatography to achieve high purity (98.00%).
Biological Activity
This compound exhibits various biological activities:
Antitumor Activity
Preliminary studies indicate that this compound may have antitumor properties. It has been shown to inhibit cell growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Antiviral Properties
Research suggests that compounds similar to this compound exhibit antiviral activity against viruses such as SARS-CoV-2. Molecular docking studies have demonstrated strong binding affinities with viral proteins, indicating potential as an antiviral agent .
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies involving ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses are essential to evaluate its safety and efficacy profile.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydroindolizine) derivatives on L1210 cells. Results showed significant inhibition of cell growth compared to control groups .
- Molecular Docking Analysis : Docking studies revealed that the compound binds effectively to key viral proteins involved in replication processes. Binding affinities were measured in kcal/mol, with values indicating strong interactions with target proteins .
- Comparative Analysis with Similar Compounds : A table comparing structural analogs highlights their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 2-(6-cyano-5-oxo...) | Contains cyano group | Antimicrobial |
Ethyl 2-(6-acetamidomethyl)... | Acetamidomethyl substitution | Antitumor |
Ethyl 6-cyano-indolizine derivative | Cyano group on indolizine | Antiviral |
Properties
Molecular Formula |
C19H26N2O6 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
ethyl 2-[6'-(acetamidomethyl)-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl]butanoate |
InChI |
InChI=1S/C19H26N2O6/c1-4-13(18(24)25-5-2)14-10-16-19(26-8-9-27-19)6-7-21(16)17(23)15(14)11-20-12(3)22/h10,13H,4-9,11H2,1-3H3,(H,20,22) |
InChI Key |
NUBGXUXEHJSOJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=O)N2CCC3(C2=C1)OCCO3)CNC(=O)C)C(=O)OCC |
Origin of Product |
United States |
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